molecular formula C12H15NO2 B14477085 4-(Diethoxymethyl)benzonitrile CAS No. 66739-88-6

4-(Diethoxymethyl)benzonitrile

Cat. No.: B14477085
CAS No.: 66739-88-6
M. Wt: 205.25 g/mol
InChI Key: BVMFTWLHDCSXDY-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)benzonitrile is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a diethoxymethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethoxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzonitrile with diethyl ether in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the diethoxymethyl group.

Another method involves the use of hydroxylamine hydrochloride and benzaldehyde derivatives. This approach is advantageous due to its mild reaction conditions and potential for industrial-scale application .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Diethoxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, which lacks the diethoxymethyl group.

    4-Methoxybenzonitrile: A similar compound with a methoxy group instead of the diethoxymethyl group.

    4-Nitrobenzonitrile: A compound with a nitro group at the para position.

Uniqueness

4-(Diethoxymethyl)benzonitrile is unique due to the presence of the diethoxymethyl group, which imparts different chemical properties compared to its analogs.

Properties

CAS No.

66739-88-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(diethoxymethyl)benzonitrile

InChI

InChI=1S/C12H15NO2/c1-3-14-12(15-4-2)11-7-5-10(9-13)6-8-11/h5-8,12H,3-4H2,1-2H3

InChI Key

BVMFTWLHDCSXDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)C#N)OCC

Origin of Product

United States

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